3-Methyl-4-nitroanisole
Overview
Description
3-Methyl-4-nitroanisole, also known as 5-Methoxy-2-nitrotoluene, is a chemical compound with the molecular formula CH3C6H3(NO2)OCH3 . It has a molecular weight of 167.16 .
Synthesis Analysis
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using nano-titania as a solid support and recyclable catalyst has been reported . This method provides a useful alternative to synthesize styrylisoxazoles .Molecular Structure Analysis
The linear formula of this compound is CH3C6H3(NO2)OCH3 . The InChI key is RTZOGYCMIMOVHU-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound may form combustible dust concentrations in air . The hazardous combustion products include Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2) .Physical and Chemical Properties Analysis
This compound is a yellow to brown powder . It has a melting point of 48-50 °C (lit.) . The flash point is 230 °C (446 °F) .Safety and Hazards
3-Methyl-4-nitroanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air . It is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Mechanism of Action
Mode of Action
It’s structurally similar compound, 4-nitroanisole, undergoes photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol . It’s plausible that 3-Methyl-4-nitroanisole might undergo similar reactions, but this needs to be confirmed by further studies.
Biochemical Pathways
It has been used in the preparation of enamine , suggesting it may play a role in reactions involving the formation of enamines
Pharmacokinetics
It’s known that the compound has a molecular weight of 16716 , which could influence its pharmacokinetic properties. More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound should be handled with personal protective equipment, and all sources of ignition should be removed .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions, including O-demethylation . This reaction involves the removal of a methyl group from the oxygen atom in the molecule .
Molecular Mechanism
It is known that the compound can undergo O-demethylation, a reaction that involves the removal of a methyl group from the oxygen atom in the molecule
Properties
IUPAC Name |
4-methoxy-2-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOGYCMIMOVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201913 | |
Record name | 3-Methyl-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-32-8 | |
Record name | 3-Methyl-4-nitroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5367-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5367-32-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Methyl-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methyl-4-nitroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMV9GLL8Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: How does the toxicity of 3-Methyl-4-nitroanisole compare to its parent compound, Fenitrothion, and the first metabolite, 3-methyl-4-nitrophenol, in an aquatic environment?
A1: The research paper investigated the toxicity of Fenitrothion and two of its metabolites, 3-methyl-4-nitrophenol and this compound, using the Microtox™ system with the marine luminescent bacterium Vibrio fischeri. Results showed that this compound exhibited decreased toxicity compared to both Fenitrothion and 3-methyl-4-nitrophenol. [] This suggests that the breakdown of Fenitrothion through these metabolic steps leads to a reduction in toxicity towards the tested organism.
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